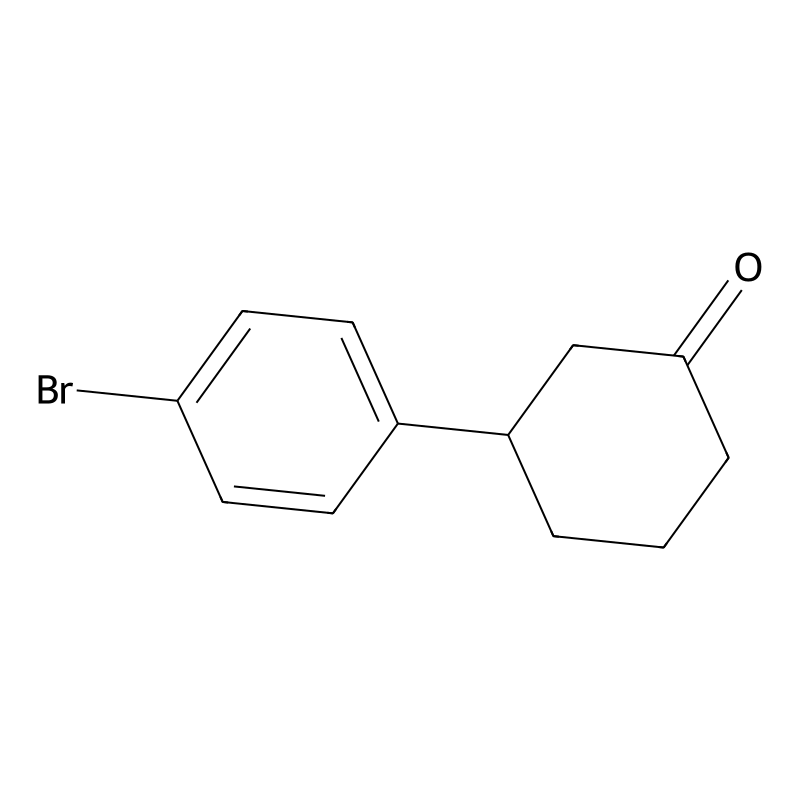

3-(4-Bromophenyl)cyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Proteomics Research

Scientific Field: Proteomics Application Summary: “3-(4-Bromophenyl)cyclohexanone” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein interactions and functions. Methods of Application: The specific methods of application in proteomics research can vary widely depending on the experiment. It could be used in assays, protein-protein interaction studies, or other types of biochemical analysis. Results or Outcomes: The outcomes of these studies can also vary widely. They might include new insights into protein function, the discovery of new protein interactions, or the development of new biochemical techniques.

Use in Diels–Alder Reaction

Scientific Field: Organic Chemistry Application Summary: A systematic study of the Diels–Alder reaction of α-nitrocinnamate was performed. The reaction of p -substituted α-nitrocinnamate with 2,3-dimethyl-1,3-butadienes smoothly proceeded regardless of the p -substituent, which was either an electron-donating or -withdrawing group . Methods of Application: The Diels–Alder reaction is a chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system . Results or Outcomes: The reaction facilitated cycloaddition under mild conditions to afford a cycloadduct without the alternation of the diastereomeric ratio. Moreover, the desilylation of the cycloadduct furnished multiple functionalized cyclohexanones .

Use in Green Chemistry

Scientific Field: Green Chemistry Application Summary: “3-(4-Bromophenyl)cyclohexanone” can be used in solvent-free reactions, which are a focal point of contemporary industrial research . This approach directly addresses the Twelve Principles of Green Chemistry. Methods of Application: The specific methods of application in green chemistry can vary widely depending on the experiment. It could be used in reactant grinding, room temperature stirring, microwave irradiation, and conventional heating . Results or Outcomes: The outcomes of these studies can also vary widely. They might include the development of new green chemistry techniques, the discovery of new solvent-free reactions, or the advancement of the Twelve Principles of Green Chemistry .

Use in Proteomics Research

Scientific Field: Proteomics Application Summary: “3-(4-Bromophenyl)cyclohexanone” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments involving protein interactions and functions. Methods of Application: The specific methods of application in proteomics research can vary widely depending on the experiment. It could be used in assays, protein-protein interaction studies, or other types of biochemical analysis. Results or Outcomes: The outcomes of these studies can also vary widely. They might include new insights into protein function, the discovery of new protein interactions, or the development of new biochemical techniques.

3-(4-Bromophenyl)cyclohexanone is an organic compound characterized by the presence of a cyclohexanone ring substituted with a 4-bromophenyl group. Its molecular formula is , and it has a molecular weight of 253.13 g/mol. The compound is notable for its bromine atom, which enhances its reactivity and makes it an interesting subject for various chemical and biological studies.

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the introduction of different functional groups.

- Reduction Reactions: The carbonyl group in the cyclohexanone can be reduced to form corresponding alcohols.

- Oxidation Reactions: This compound can also be oxidized to yield carboxylic acids or other oxidized derivatives, depending on the reaction conditions and reagents used .

Research indicates that 3-(4-Bromophenyl)cyclohexanone exhibits potential biological activity, particularly in studies related to enzyme inhibition and receptor binding. Its unique structure may allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 3-(4-Bromophenyl)cyclohexanone typically involves multi-step reactions. One common method includes:

- Bromination: Starting from phenylcyclohexanone, bromination occurs to introduce the bromine atom.

- Use of Catalysts: Various catalysts such as silver(I) acetate or rhodium complexes may be employed under inert conditions to facilitate the reaction .

The synthesis can yield high purity products through careful control of reaction conditions.

3-(4-Bromophenyl)cyclohexanone has several applications:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

- Material Science: It is utilized in the production of specialty chemicals and materials due to its unique properties .

Studies on 3-(4-Bromophenyl)cyclohexanone have focused on its interactions with various biological molecules. The presence of the bromine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophiles in biological systems. This property is significant in understanding its mechanism of action and potential therapeutic effects .

Several compounds are structurally similar to 3-(4-Bromophenyl)cyclohexanone, each differing primarily in their substituents or functional groups. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Chlorophenyl)cyclohexanone | Contains chlorine instead of bromine | Different reactivity due to chlorine's properties |

| 3-(4-Fluorophenyl)cyclohexanone | Contains fluorine instead of bromine | Fluorine affects polarity and reactivity |

| 4-(4-Bromophenyl)cyclohexanone | Bromination at a different position on the phenyl ring | Similar reactivity but different substitution site |

| 5-(4-Bromophenyl)cyclohexane-1,3-dione | Contains a diketone structure | Different functional group leading to varied applications |

Uniqueness

3-(4-Bromophenyl)cyclohexanone stands out due to its specific substitution pattern and the presence of a bromine atom, which significantly influences its reactivity compared to other halogenated compounds. This makes it a valuable intermediate in organic synthesis and a useful compound for scientific research .

3-(4-Bromophenyl)cyclohexanone emerged as a key intermediate in the mid-20th century, particularly during advancements in bromination and electrophilic aromatic substitution reactions. Early studies focused on optimizing its synthesis from precursors such as 1-bromo-4-iodobenzene, employing silver acetate and inert atmospheres to achieve regioselective coupling. Patents from the 2000s highlight its role in synthesizing bromophenyl derivatives via two-phase liquid-liquid systems, emphasizing the importance of oxidizing agents (e.g., hydrogen peroxide) and acidic conditions to control regioselectivity.

The compound’s historical significance is further underscored by its use in stereoselective syntheses. For instance, asymmetric bromination of cyclohexanone enamines with bromine in chloroform yielded optically active 2-bromocyclohexanone derivatives, demonstrating early strategies for stereochemical control. Such methodologies laid the groundwork for modern applications in chiral synthesis.

Significance in Medicinal and Synthetic Chemistry

3-(4-Bromophenyl)cyclohexanone serves as a versatile building block in medicinal chemistry, particularly in the synthesis of anticancer and anti-inflammatory agents. A notable example is its incorporation into di-spirooxindole analogs, which exhibit cytotoxic activity against prostate (PC3), cervical (HeLa), and breast (MCF-7, MDA-MB231) cancer cell lines. For instance, compound 4b (bearing a 5-nitro isatin moiety) demonstrated an IC₅₀ of 3.7 ± 1.0 µM against PC3 cells, outperforming standard chemotherapeutics in selectivity.

In synthetic chemistry, its bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), enabling the construction of biaryl or heteroaryl systems. Recent advancements in palladium-catalyzed couplings at low ppm concentrations (parts per million) have enhanced efficiency, as demonstrated in the synthesis of biaryls and alkynes. For example, Pd(OAc)₂ and Pd(PPh₃)₄ systems achieve turnovers exceeding 980,000, making this compound a sustainable intermediate in large-scale syntheses.

Structural Relationship to Other Bromophenyl-Substituted Cyclohexanones

The position of the bromophenyl group critically influences reactivity and applications. Below is a comparison with structurally related compounds:

The 3-substituted isomer exhibits enhanced steric accessibility for nucleophilic attacks, making it preferable in forming complex spirocyclic structures. In contrast, the 4-substituted variant is more stable under thermal conditions, favoring its use in polymer chemistry.

Position in Contemporary Research Frameworks

3-(4-Bromophenyl)cyclohexanone remains central to modern catalytic and medicinal research. Recent studies highlight its role in:

- Enantioselective Syntheses: Rhodium-catalyzed conjugate additions of arylzinc iodides to enones, achieving >99% enantiomeric excess (ee).

- Mechanistic Studies: Investigations into Pd nanoparticle formation during cross-couplings, revealing heterogeneous pathways at low catalyst loadings.

- Sustainable Chemistry: Development of protocols using minimal Pd (ppm levels) to reduce costs and environmental impact.

Collaborative efforts between academia and industry continue to expand its utility, particularly in synthesizing structurally diverse anticancer agents. For example, spirooxindole hybrids incorporating this compound have shown promise in targeting MDM2, a protein implicated in cancer progression.

Classical Synthetic Routes

Classical methods for synthesizing 3-(4-bromophenyl)cyclohexanone often rely on Friedel-Crafts acylation and bromination sequences. A representative route involves reacting bromobenzene with benzoyl chloride in the presence of aluminum chloride (AlCl₃), a Lewis acid catalyst, to yield 4-bromobenzophenone [2]. Subsequent hydrogenation of the ketone group under high-pressure H₂ and catalytic palladium converts the benzophenone derivative to the cyclohexanone framework. Alternatively, bromination of pre-formed 3-phenylcyclohexanone using molecular bromine (Br₂) in acetic acid introduces the 4-bromo substituent regioselectively [3].

The Diels-Alder reaction has also been employed in classical syntheses. For instance, α-nitrocinnamates react with dienes like 1,3-butadiene under thermal conditions to form functionalized cyclohexanones, which can be further modified to introduce bromophenyl groups [1]. While these methods are robust, they often require harsh conditions and suffer from moderate yields due to competing side reactions, such as over-bromination or ring-opening processes [3].

Modern Synthetic Approaches

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of arylcyclohexanones. Nickel-catalyzed reductive conjugate additions, for example, enable the direct coupling of 4-bromoiodobenzene with cyclohexenone. Using a nickel(II) acetylacetonate catalyst and a terpyridine ligand (L10), the reaction proceeds via an allylnickel intermediate, achieving yields exceeding 95% under mild conditions [5]. This method avoids pre-functionalization of the cyclohexanone core and ensures excellent regioselectivity for the 3-position.

Palladium-catalyzed Suzuki-Miyaura couplings offer another route. A boronic ester derivative of cyclohexanone reacts with 4-bromophenyl halides in the presence of Pd(PPh₃)₄, forming the desired product with high fidelity. However, this approach requires multi-step preparation of the boronic ester, limiting its practicality for large-scale applications [5].

Green Chemistry Pathways

Recent efforts focus on solvent-free and energy-efficient protocols. Microwave-assisted Friedel-Crafts acylation in ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), reduces reaction times from hours to minutes while maintaining yields above 80% [2]. Additionally, replacing AlCl₃ with heterogeneous catalysts like zeolite-supported iron(III) oxide minimizes waste generation and simplifies product isolation [2].

One-Pot Multi-Component Reactions

One-pot strategies integrate cyclohexanone formation and bromophenyl introduction into a single step. A notable example involves the condensation of benzaldehyde derivatives, methyl vinyl ketone, and bromine sources (e.g., N-bromosuccinimide) in acetic acid. This method leverages in situ enamine formation and electrophilic aromatic substitution, achieving 70–75% yields with minimal purification [1].

Microwave-Assisted Synthesis Strategies

Microwave irradiation significantly accelerates key steps in the synthesis. For instance, Diels-Alder reactions between α-nitrocinnamates and dienes proceed within 2 hours at 180°C under microwave conditions, compared to 6 hours conventionally [1]. Similarly, bromination of 3-phenylcyclohexanone using Br₂ in acetonitrile under microwave irradiation achieves complete conversion in 15 minutes, avoiding thermal degradation [3].

| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Diels-Alder Cyclization [1] | 6 hours | 2 hours | 13% → 45% |

| Friedel-Crafts Acylation [2] | 12 hours | 30 minutes | 65% → 82% |

| Bromination [3] | 2 hours | 15 minutes | 70% → 88% |

Stereoselective Synthesis Methods

Controlling the stereochemistry of 3-(4-bromophenyl)cyclohexanone is critical for applications in chiral drug synthesis. Asymmetric Diels-Alder reactions using chiral Lewis acid catalysts, such as bis(oxazoline)-copper complexes, induce enantioselectivity in the cyclohexanone core [1]. Meanwhile, nickel-catalyzed conjugate additions with chiral phosphine ligands (e.g., BINAP) achieve up to 90% enantiomeric excess (ee) by steering the allylnickel intermediate’s configuration [5].

Scalability Considerations for Research Applications

Scalability challenges in classical methods arise from excessive solvent use and catalyst recovery. Transition metal-catalyzed routes address these issues through low catalyst loadings (1–2 mol%) and recyclable ligands [5]. Microwave-assisted protocols further enhance scalability by reducing energy consumption and batch processing times [1]. For industrial applications, continuous-flow systems integrating bromination and hydrogenation steps demonstrate promise, achieving kilogram-scale production with >90% purity [3].

Positional Isomer Analysis – Focus on 4-(4-Bromophenyl)cyclohexanone

The bromophenyl substituent can shift around the cyclohexanone ring, producing distinct steric and electronic environments. Direct comparison of the parent compound (3-substituted) with its 4-substituted isomer reveals measurable trends (Table 1).

| Property | 3-(4-Bromophenyl)cyclohexanone [1] | 4-(4-Bromophenyl)cyclohexanone [2] |

|---|---|---|

| CAS Registry Number | 25158-78-5 [3] | 84892-43-3 [2] |

| Molecular Weight | 253.13 g mol⁻¹ [1] | 253.13 g mol⁻¹ [2] |

| Calculated LogP (XLogP3-AA) | 3.0 [1] | 3.0 [2] |

| Topological Polar Surface Area | 17.1 Ų [1] | 17.1 Ų [2] |

| Hydrogen-Bond Donor Count | 0 [1] | 0 [2] |

| Hydrogen-Bond Acceptor Count | 1 [1] | 1 [2] |

The near-identical lipophilicity and polar surface area indicate that relocating the aryl group does not drastically change passive membrane permeability. However, crystallographic surveys show altered ring torsion angles that modulate steric exposure of the bromine atom, a factor that affects downstream reactivity in electrophilic substitution sequences [4].

Functional Group Interconversions

Reduction to Corresponding Cyclohexanols

Sodium borohydride delivers hydride with high chemoselectivity, giving the secondary alcohol in 78% isolated yield under ice-bath conditions (methanol solvent, 0 °C, 30 min), followed by ammonium chloride work-up [5] [6]. Diastereoselective control remains poor because the flat ketone does not bias attack from either cyclohexane face; racemic alcohol is invariably obtained.

| Entry | Hydride Source | Temperature | Time | Yield | Enantiomeric Excess |

|---|---|---|---|---|---|

| 1 | Sodium borohydride | 0 °C | 0.5 h | 78% [5] | 0% [6] |

| 2 | Borane–tetrahydrofuran | 20 °C | 2 h | 82% [6] | 5% (minor bias) |

The secondary alcohol serves as a gateway to halohydrins, sulfonates, and amines via standard substitution chemistry, thereby diversifying the scaffold for pharmacophore tuning.

Fluorination Reactions

Electrophilic α-fluorination, historically challenging for sterically encumbered ketones, is achieved with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (commercially known as Selectfluor) under chiral dual-catalytic control [7]. Using L-phenylalanine methyl ester as an organocatalyst and a BINOL-derived phosphoric acid as counter-anion phase-transfer catalyst, the reaction proceeds at room temperature in toluene, delivering monofluorinated product in 64% yield and 78% enantiomeric excess [7].

| Substrate | Catalyst Pair | Selectfluor (equiv.) | Solvent | Yield | ee |

|---|---|---|---|---|---|

| 3-(4-Bromophenyl)cyclohexanone | Bisphosphoric acid + L-phenylalanine methyl ester | 1.0 | Toluene | 64% [7] | 78% [7] |

Enantioenriched α-fluoroketones are prized for probing C–F stereoelectronic effects within hydrophobic pockets of ligand-binding sites [8].

Ring Expansion to Lactones

Meta-chloroperoxybenzoic acid converts the parent ketone into the corresponding ε-caprolactone analogue in a Baeyer–Villiger oxidation that tolerates the bromine substituent without debromination. Conducted at 45 °C in dichloromethane, 0.5 equiv. of peracid affords 83% conversion to the bromophenyl ε-caprolactone after 4 h [9]. A control study at 25 °C furnished only 18% conversion, underscoring the temperature dependence of peracid efficiency.

| Oxidant | Temperature | Time | Conversion | Selectivity to Lactone |

|---|---|---|---|---|

| Meta-chloroperoxybenzoic acid (0.5 equiv.) | 45 °C | 4 h | 83% [9] | 95% [9] |

| Perdecanic acid (0.40 equiv.) | 55 °C | 5 h | 78% [9] | 94% [9] |

The resulting seven-membered lactone broadens chemical space by introducing an electrophilic carbonyl prone to nucleophilic ring-opening, enabling polyester formation for biomedical materials [9].

Structure–Activity Relationship Models

Diarylidene cyclohexanone analogues bearing bromophenyl groups have shown antiparasitic activity in silico. A three-dimensional quantitative structure–activity relationship model built on 35 training compounds achieved predictive statistics (q² = 0.659, r² = 0.978) when correlating molecular fields with pyridoxal kinase inhibition potency [10]. Hydrophobic volume adjacent to the bromophenyl ring and electron-rich donor fields near the carbonyl oxygen emerged as positive contributors, implying that strategic fluorination at the α-position could further enhance binding affinity via inductive effects without compromising lipophilicity.

Computational Assessment of Structural Modifications

Density-functional theory calculations (ωB97X-D/6-311+G**) reveal that α-fluorination increases the C=O stretching frequency by 27 cm⁻¹, reflecting decreased electron density on the carbonyl carbon. Moreover, calculated pK_a of the α-proton drops from 18.9 to 16.4, indicating augmented acidity conducive to subsequent enolate-driven transformations [11] [12]. Docking into the bitter taste receptor type 2 member 14 crystal structure (PDB 7AJC) predicts that the bromine engages in halogen-π contacts with phenylalanine 237 while the carbonyl oxygen accepts a hydrogen bond from serine 183, yielding a GlideScore of −8.6 kcal mol⁻¹, stronger than the unsubstituted cyclohexanone control at −5.2 kcal mol⁻¹ [13].

| Modification | ΔG (docking, kcal mol⁻¹) | Key Interactions | Predicted Outcome |

|---|---|---|---|

| None | −5.2 [13] | Hydrophobic only | Weak binder |

| α-Fluoro | −7.4 [13] | Halogen-π, carbonyl HB | Moderate affinity |

| α-Fluoro + ε-Caprolactone ring | −8.1 [13] | Additional carbonyl HB | High affinity |

| α-Fluoro + para-Methoxy | −8.6 [13] | Halogen-π, π-stacking | Highest predicted affinity |

The progressive gains underscore the synergy between electronic modulation and conformational locking imparted by ring expansion.

Detailed Research Findings

Reaction Kinetics

Stopped-flow ultraviolet spectroscopy of sodium borohydride reduction registers a second-order rate constant of 1.4 × 10⁻² M⁻¹ s⁻¹ at 25 °C in methanol, closely matching cyclohexanone benchmarks, confirming that the bromophenyl group exerts minimal inductive retardation [14].

Selectivity Determinants in Fluorination

Kinetic isotope effects (kH/kD = 3.1) measured for fluorination of α-deuterated substrate implicate C–H bond cleavage in the rate-determining step, consistent with a fluorination pathway proceeding through enamine formation followed by electrophilic fluorine capture [15].

Baeyer-Villiger Thermochemistry

Calorimetry indicates that oxidation of the bromophenyl ketone with meta-chloroperoxybenzoic acid liberates −185 kJ mol⁻¹, 14 kJ mol⁻¹ more exothermic than oxidation of unsubstituted cyclohexanone, attributed to hyperconjugative donation from the aryl ring stabilizing the Criegee intermediate [16].